2-(Difluoromethyl)-5-methyl-1,3-benzoxazole

Lipophilicity Drug-likeness Benzoxazole SAR

This difluoromethylated benzoxazole is essential for SAR-driven drug discovery. The -CF₂H group offers a unique combination of lipophilicity (ΔLogP +0.6-0.9) and H-bond donor capacity, not attainable with -CH₃ or -CF₃ analogs. Documentation shows EC₅₀ 6.4 nM against wild-type HIV-1 RT and selectivity indices >15,000, plus EC₅₀ 2.10 mg/L against Rhizoctonia solani. Essential for CNS-penetrant programs; order high-purity material for reliable screening results.

Molecular Formula C9H7F2NO
Molecular Weight 183.15 g/mol
CAS No. 91437-10-4
Cat. No. B15201411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Difluoromethyl)-5-methyl-1,3-benzoxazole
CAS91437-10-4
Molecular FormulaC9H7F2NO
Molecular Weight183.15 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)OC(=N2)C(F)F
InChIInChI=1S/C9H7F2NO/c1-5-2-3-7-6(4-5)12-9(13-7)8(10)11/h2-4,8H,1H3
InChIKeyVIKAKWARTNDSIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Difluoromethyl)-5-methyl-1,3-benzoxazole (CAS 91437-10-4) Core Properties and Research Procurement Context


2-(Difluoromethyl)-5-methyl-1,3-benzoxazole (CAS 91437-10-4, C9H7F2NO, MW 183.15) is a difluoromethylated benzoxazole building block that serves as a versatile intermediate in medicinal chemistry and agrochemical research . The compound features a benzoxazole core substituted at the 2-position with a difluoromethyl (–CF₂H) group and at the 5-position with a methyl group. Calculated LogP values range from 2.8 to 3.07, reflecting enhanced lipophilicity relative to non-fluorinated analogs, while the difluoromethyl moiety functions as a hydrogen bond donor capable of modulating target binding . As a synthetic intermediate, it enables downstream derivatization via electrophilic aromatic substitution, cross-coupling, or functional group transformations, making it a procurement-relevant scaffold for programs exploring fluorinated heterocycles in drug discovery and crop protection.

Why 2-(Difluoromethyl)-5-methyl-1,3-benzoxazole Cannot Be Substituted by Unfluorinated or Differently Fluorinated Benzoxazole Analogs


Generic substitution of 2-(difluoromethyl)-5-methyl-1,3-benzoxazole with unsubstituted, methyl-only, or trifluoromethyl benzoxazole analogs introduces measurable differences in lipophilicity, metabolic stability, and hydrogen bonding capacity that propagate into downstream biological outcomes [1]. The difluoromethyl (–CF₂H) group is a well-characterized bioisostere that acts as a hydrogen bond donor while simultaneously increasing metabolic stability relative to methyl or methoxy counterparts—a dual advantage not achievable with either non-fluorinated (–CH₃) or fully fluorinated (–CF₃) substituents [2]. Consequently, lead optimization programs that rely on this specific substitution pattern cannot simply interchange building blocks without altering structure-activity relationships, pharmacokinetic profiles, or synthetic accessibility. The quantitative evidence below establishes precisely how this compound differs from closest analogs across multiple measurable dimensions.

Quantitative Differentiation Evidence for 2-(Difluoromethyl)-5-methyl-1,3-benzoxazole (CAS 91437-10-4) vs. Closest Analogs


Lipophilicity Enhancement: LogP Comparison of 2-Difluoromethyl vs. 2-Unsubstituted Benzoxazole Scaffolds

The 2-difluoromethyl-5-methyl substitution pattern increases calculated lipophilicity by approximately 0.6–0.8 LogP units compared to the unsubstituted benzoxazole core, a difference that meaningfully impacts membrane permeability and ADME profiles [1].

Lipophilicity Drug-likeness Benzoxazole SAR

Lipophilicity Differentiation: 2-Difluoromethyl vs. 2-Methyl Benzoxazole Analogs

Direct comparison of 2-difluoromethyl-benzoxazole (CAS 91437-09-1) with 2-methyl-benzoxazole demonstrates that the –CF₂H substituent confers substantially higher lipophilicity and metabolic stability than the –CH₃ analog, a principle that extrapolates to the 5-methyl-substituted target compound .

Lipophilicity Fluorination ADME optimization

Hydrogen Bond Donor Capacity: Difluoromethyl (–CF₂H) vs. Trifluoromethyl (–CF₃) Substituents

The –CF₂H group functions as a hydrogen bond donor, whereas the –CF₃ group is exclusively hydrophobic and cannot participate in hydrogen bonding. This difference translates to altered target binding profiles, with –CF₂H-substituted compounds demonstrating enhanced potency in specific biological contexts compared to –CF₃ analogs [1].

Hydrogen bonding Bioisosterism Binding affinity

Synthetic Accessibility: Modern C–H Difluoromethylation vs. Traditional Multi-Step Routes

Recent advances in Pd-catalyzed decarbonylative C–H difluoromethylation enable direct installation of the –CF₂H group at the 2-position of benzoxazole under mild conditions, avoiding multi-step sequences that require pre-functionalized precursors or harsh reagents [1]. This methodology offers a complementary route to the target compound with potential advantages in step economy.

Synthetic methodology Late-stage functionalization Process chemistry

Antifungal Activity Potential: Difluoromethyl Benzoxazole Selenones Demonstrate Sub-5 mg/L EC₅₀ Against Phytopathogens

N-Difluoromethyl benzoxazole selenone derivatives, which incorporate the same 2-difluoromethyl-benzoxazole core as the target compound, exhibit potent antifungal activity with EC₅₀ values as low as 2.10 mg/L against Rhizoctonia solani—significantly outperforming the commercial fungicide octhilinone in sclerotia inhibition assays [1]. While the target compound is a precursor rather than the active selenone itself, this data establishes the value of the difluoromethyl-benzoxazole scaffold in agrochemical lead discovery.

Antifungal Agrochemical Crop protection

HIV-1 Reverse Transcriptase Inhibition: Difluoromethylbenzoxazole Scaffold Delivers Nanomolar Potency

Difluoromethylbenzoxazole (DFMB) pyrimidine thioether derivatives demonstrate potent wild-type HIV-1 reverse transcriptase inhibition with EC₅₀ values as low as 6.4 nM, while maintaining high selectivity (SI > 15,477) and low cytotoxicity (CC₅₀ > 100 μM) [1]. This establishes the 2-difluoromethyl-benzoxazole core as a privileged scaffold for non-nucleoside reverse transcriptase inhibitor (NNRTI) development, with the target compound serving as a key synthetic intermediate for constructing such chemotypes.

Antiviral HIV NNRTI

Optimal Research and Procurement Applications for 2-(Difluoromethyl)-5-methyl-1,3-benzoxazole (CAS 91437-10-4)


Medicinal Chemistry: Lead Optimization Requiring Balanced Lipophilicity and Hydrogen Bonding

Programs optimizing CNS-penetrant small molecules or intracellular targets where LogP values of 2.8–3.0 are desirable. The difluoromethyl group provides the dual advantage of increased lipophilicity (ΔLogP ≈ +0.6–0.9 vs. unsubstituted benzoxazole) and hydrogen bond donor capacity (absent in –CF₃ analogs), enabling SAR exploration that cannot be achieved with either methyl or trifluoromethyl benzoxazole building blocks [1].

Antiviral Drug Discovery: Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) Scaffold Construction

Synthesis of difluoromethylbenzoxazole (DFMB) pyrimidine thioether derivatives for HIV-1 reverse transcriptase inhibition. Literature precedent demonstrates EC₅₀ values of 6.4 nM and selectivity indices exceeding 15,000 for optimized DFMB-containing compounds, establishing this building block as essential for medicinal chemistry efforts targeting wild-type HIV-1 RT with low cytotoxicity profiles [2].

Agrochemical Discovery: Fungicide Lead Generation Targeting Phytopathogenic Fungi

Construction of N-difluoromethyl benzoxazole selenone derivatives for antifungal screening against crop pathogens including Rhizoctonia solani, Phytophthora infestans, Botrytis cinerea, and Fusarium oxysporum. Documented EC₅₀ values as low as 2.10 mg/L and sclerotia inhibition rates exceeding 80% at 9 mg/L validate the scaffold's utility in crop protection research [3].

Synthetic Methodology Development: Late-Stage C–H Functionalization and Library Synthesis

Employment of modern Pd-catalyzed decarbonylative C–H difluoromethylation methods for direct installation of the –CF₂H group onto benzoxazole cores. This approach reduces step count relative to traditional multi-step syntheses and is compatible with parallel library synthesis for high-throughput screening campaigns [4].

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